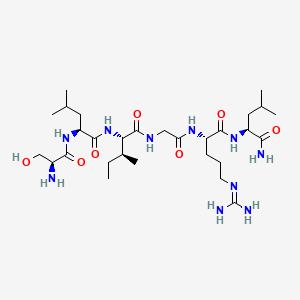
Sligrl-NH2
作用机制
SLIGRL-NH2通过结合并激活蛋白酶激活受体-2 (PAR2) 来发挥其作用。结合后,它会触发涉及G蛋白偶联途径的细胞内信号级联反应。 这种激活导致各种细胞反应,包括炎症介质的产生、疼痛感知的调节和胃肠道运动的调节 .
生化分析
Biochemical Properties
Sligrl-NH2 is an agonist peptide that interacts with PAR2, a G protein-coupled receptor . The activation of PAR2 by this compound has been shown to facilitate gastrointestinal transit in mice .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with PAR2. It influences cell function by modulating cell signaling pathways
Molecular Mechanism
This compound exerts its effects at the molecular level by activating PAR2 without requiring receptor cleavage . This activation can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
It is soluble in water and can be stored under desiccating conditions for up to 12 months .
准备方法
合成路线和反应条件
SLIGRL-NH2是通过固相肽合成 (SPPS) 合成的,这是一种常用于肽生产的方法。合成涉及将受保护的氨基酸依次添加到树脂结合的肽链中。该过程通常包括以下步骤:
树脂加载: 第一个氨基酸连接到固体树脂载体。
脱保护: 去除氨基酸上的保护基团,以暴露反应性胺基。
偶联: 下一个氨基酸(其胺基被保护)被活化并偶联到生长的肽链。
重复: 重复步骤2和3,直到组装所需的肽序列。
切割和脱保护: 将完成的肽从树脂上切割,并去除所有保护基团。
工业生产方法
This compound的工业生产遵循与实验室合成相同的原理,但规模更大。自动化肽合成器通常用于提高效率和一致性。 该过程经过优化以确保高纯度和高产率,并实施严格的质量控制措施来验证最终产品的完整性 .
化学反应分析
反应类型
SLIGRL-NH2主要经历肽典型的反应,包括:
水解: 肽键可以在酸性或碱性条件下水解。
氧化: 氨基酸残基,尤其是含有硫的残基,可以发生氧化。
酰胺化: C末端酰胺基可以参与酰胺化反应。
常见试剂和条件
水解: 使用盐酸的酸性水解或使用氢氧化钠的碱性水解。
氧化: 过氧化氢或甲酸等氧化剂。
酰胺化: 碳二亚胺等催化剂可以促进酰胺化反应。
主要产品
水解: 导致形成单个氨基酸。
氧化: 产生氧化的氨基酸衍生物。
酰胺化: 形成酰胺连接的肽衍生物.
科学研究应用
SLIGRL-NH2在科学研究中有着广泛的应用:
化学: 用作肽合成和修饰研究中的模型肽。
生物学: 研究其在激活PAR2及其对细胞信号通路的影响中的作用。
医学: 探索其在治疗炎症性疾病、疼痛和胃肠道疾病中的潜在治疗应用。
工业: 用于开发基于肽的药物和诊断工具
相似化合物的比较
类似化合物
SLIGKV-NH2: 另一种具有类似结构但氨基酸序列不同的PAR2激动剂。
TFLLR-NH2: 一种激活PAR1的肽,PAR1是蛋白酶激活受体家族的另一个成员。
AYPGKF-NH2: 一种选择性激活PAR4的肽。
独特性
SLIGRL-NH2在其对PAR2激活的高特异性和效力方面是独一无二的。 它调节各种生理过程的能力使其成为研究和潜在治疗应用中的一种有价值的工具 .
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMJRPYYIJZPC-JYAZKYGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B3028141.png)
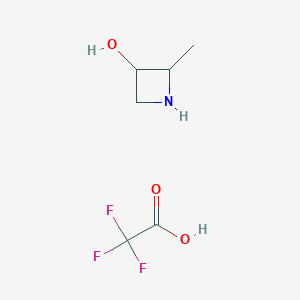
![5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3028143.png)

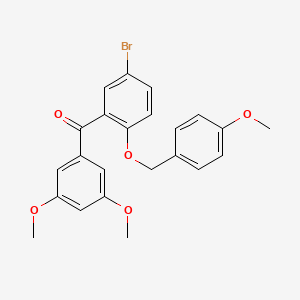

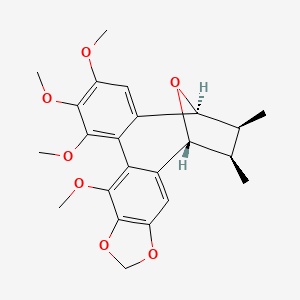
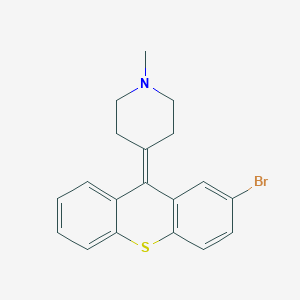
![(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B3028152.png)


![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)
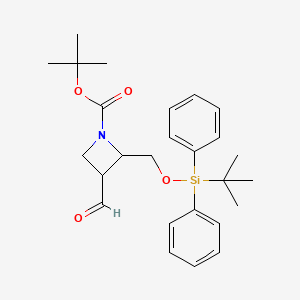
![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)
